molecular formula C12H11N3O4 B1518792 ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1087792-66-2

ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1518792
CAS No.: 1087792-66-2
M. Wt: 261.23 g/mol
InChI Key: DYINSXCFGQLYKL-UHFFFAOYSA-N
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Description

Ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound with a fused pyrano-pyrazolo-pyrimidine scaffold. Key properties include:

  • Molecular Formula: C₁₂H₁₁N₃O₄
  • Molecular Weight: 261.23 g/mol
  • CAS Number: 1087792-66-2
  • Commercial Availability: Sold by Santa Cruz Biotechnology (250 mg: $248; 1 g: $510) for industrial or research applications .

The compound features an ethyl ester group at the 3-position and a pyrano ring fused to the pyrazolo-pyrimidine core. Its structural complexity and functional groups make it a candidate for medicinal chemistry, particularly in kinase inhibition studies .

Properties

IUPAC Name

ethyl 13-oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-2-18-11(16)8-6-14-15-9-7(5-13-10(8)15)3-4-19-12(9)17/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYINSXCFGQLYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC3=C(N2N=C1)C(=O)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminopyrazoles with β-Dicarbonyl Compounds

One of the most effective and widely reported methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, including the target compound, is the condensation of 5-amino-3-arylamino-1H-pyrazoles or related aminopyrazoles with β-dicarbonyl compounds such as ethyl acetoacetate or ethyl isobutyrylacetate. This reaction typically proceeds under acidic or neutral conditions, sometimes assisted by microwave or ultrasonic irradiation to enhance yield and reduce reaction time.

  • The reaction mechanism involves nucleophilic attack by the amino group on the β-dicarbonyl compound, followed by cyclization to form the fused pyrazolo[1,5-a]pyrimidine ring system.
  • The pyrano ring is introduced by using cyclic β-dicarbonyl compounds or by subsequent cyclization steps involving hydroxyl or keto groups positioned appropriately on the intermediate.
  • The ethyl carboxylate group is incorporated either directly from the β-dicarbonyl ester or via esterification steps post-cyclization.

Example Reaction Conditions:

Reactants Solvent Catalyst/Conditions Time Yield (%) Reference
5-amino-3-arylamino-1H-pyrazole + ethyl acetoacetate Ethanol/Acetic acid Reflux or microwave irradiation 30-60 min 87-95
3-amino-4-phenylpyrazole + dimethyl acetylenedicarboxylate (DMAD) Ethanol-water (1:1) KHSO4, Ultrasonic irradiation 9-12 min 87

This method is notable for its simplicity, high yields, and mild reaction conditions, making it suitable for synthesizing a library of derivatives by varying the substituents on the pyrazole or the β-dicarbonyl compound.

Reaction of o-Aminoester Compounds with Ethyl Isocyanatoacetate or Ethyl Isothiocyanatoacetate

Another preparation approach involves the reaction of o-aminoester compounds with ethyl isocyanatoacetate or ethyl isothiocyanatoacetate in pyridine, leading to the formation of bicyclic fused pyrimidine derivatives. This method is particularly useful for constructing pyrazolo[1,5-a]pyrimidine systems with additional heteroatoms and functional groups.

  • The reaction is typically performed by refluxing the aminoester with ethyl isocyanatoacetate or ethyl isothiocyanatoacetate in pyridine for 1-4 hours.
  • The product formation involves initial urea or thiourea intermediate formation, followed by cyclization to the fused heterocycle.
  • This method allows for the introduction of the ethoxycarbonylmethyl group at specific positions in the pyrimidine ring, which is crucial for the formation of the ethyl carboxylate moiety in the final compound.

Typical Experimental Data:

Reactants Solvent Temperature Time Yield (%) Product Type Reference
5-amino-2-methylpyrazole-4-carbonitrile + ethyl isothiocyanatoacetate Pyridine Reflux 1 h 69 Pyrazolo[3,4-d]pyrimidine derivative
Methyl 2-amino-1-cyclohexene-1-carboxylate + ethyl isothiocyanatoacetate Pyridine Reflux 4 h 84 Octahydrocyclohexa[1,2-d]pyrimidine

This method is characterized by moderate to good yields and allows for structural diversity through variation of the aminoester and isocyanatoacetate reagents.

Functionalization via Halogenation and Subsequent Nucleophilic Substitution

Summary Table of Preparation Methods

Method Key Reactants/Conditions Advantages Yield Range References
Cyclization of Aminopyrazoles with β-Dicarbonyls 5-amino-3-arylamino-1H-pyrazole + ethyl acetoacetate, reflux or microwave Simple, high yield, mild conditions 87–95%
Reaction with Ethyl Isocyanatoacetate o-Aminoester + ethyl isocyanatoacetate, pyridine, reflux Good regioselectivity, functional group tolerance 69–84%
Halogenation and Nucleophilic Substitution POCl3 chlorination followed by amine substitution Enables late-stage functionalization 60–70%
Ultrasound-Assisted Green Synthesis Aminopyrazoles + alkynes, KHSO4 catalyst, ethanol-water, US Eco-friendly, rapid, good yields ~87%

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

9-Oxo-6,9-Dihydro-7H-Pyrano[4,3-e]Pyrazolo[1,5-a]Pyrimidine-3-Carbonitrile

  • Molecular Formula : C₁₀H₆N₄O₂
  • Molecular Weight : 214.18 g/mol
  • Key Difference: Replaces the ethyl ester with a cyano (-CN) group at the 3-position.
  • Implications: The cyano group’s electron-withdrawing nature may enhance electrophilic reactivity compared to the ester. Reduced molecular weight and polarity could influence solubility and bioavailability .

Ethyl-1,5-Dihydro-3-(2-Hydroxyphenyl)-7-Methyl-1,5-Diphenyl-[1,2,4]Triazolo[4,3-a]Pyrimidine-6-Carboxylate

  • Molecular Formula : C₂₇H₂₄N₄O₃
  • Molecular Weight : 452.5 g/mol
  • Key Differences: Replaces the pyrano ring with a triazolo ring. Features a 2-hydroxyphenyl substituent and bulky diphenyl groups.
  • Implications: Increased lipophilicity due to aromatic substituents may enhance membrane permeability but reduce aqueous solubility.

13-Oxo-12-Oxa-2,3,7-Triazatricyclo[7.4.0.0²,⁶]Trideca-1(9),3,5,7-Tetraene-5-Carboxamide

  • Molecular Formula : C₁₀H₈N₄O₃
  • Molecular Weight : 232.2 g/mol
  • Key Difference : Substitutes the ethyl ester with a carboxamide (-CONH₂) group.
  • Predicted pKa of 12.20 suggests moderate basicity, influencing ionization under physiological conditions .

Ethyl Pyrazolo[1,5-a]Pyrimidine-3-Carboxylate (CAS 115932-00-8)

  • Key Difference: Lacks the fused pyrano ring.
  • Implications: Simplified structure reduces steric hindrance and ring strain, possibly improving synthetic accessibility. Lower structural rigidity may diminish binding specificity in kinase inhibition compared to the pyrano-containing analogue .

Structural and Functional Analysis

Table 1: Molecular Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group CAS Number
Ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate C₁₂H₁₁N₃O₄ 261.23 Ethyl ester 1087792-66-2
9-Oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile C₁₀H₆N₄O₂ 214.18 Cyano 1087792-12-8
13-Oxo-12-oxa-2,3,7-triazatricyclo[...]tetraene-5-carboxamide C₁₀H₈N₄O₃ 232.20 Carboxamide 1221722-40-2
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate C₉H₉N₃O₂ 191.19 Ethyl ester 115932-00-8

Biological Activity

Ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. The following sections will delve into the synthesis, biological activities, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-component reactions that yield various derivatives of pyrazolo-pyrimidines. The synthetic routes often utilize starting materials such as ethyl 2-cyanoacetate and different aldehydes or ketones under acidic or basic conditions to facilitate cyclization and formation of the desired heterocyclic structure.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays showed that certain derivatives can inhibit cell proliferation with IC50 values in the micromolar range. For example:

CompoundCell LineIC50 (µM)
12aMCF-719.70
12bHeLa15.50

These compounds are thought to induce apoptosis and inhibit key signaling pathways involved in cancer progression .

Anti-Diabetic Activity

In addition to anticancer effects, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their anti-diabetic potential. Ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine has shown promise in inhibiting enzymes such as α-glucosidase and α-amylase. For instance:

EnzymeInhibitorIC50 (µM)
α-glucosidaseEthyl Compound15.2
AcarboseStandard Drug750

This indicates that the ethyl compound is significantly more potent than established treatments .

Antioxidant Activity

Antioxidant assays have revealed that ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine exhibits free radical scavenging activity. The compound's ability to mitigate oxidative stress is crucial for its therapeutic applications in various diseases linked to oxidative damage.

Assay TypeResult
DPPH ScavengingIC50 = 12.12 µM
ABTS AssayEffective

These findings suggest that the compound could play a role in preventing diseases associated with oxidative stress .

Case Studies

Several case studies have been conducted to further explore the biological activity of pyrazolo[1,5-a]pyrimidines:

  • Study on Anti-Arthritic Activity : A study evaluated the effects of pyrazolo[1,5-a]pyrimidine derivatives on protein denaturation and inflammation markers in arthritic models. The results indicated a significant reduction in inflammatory markers when treated with these compounds .
  • Computational Studies : Computational modeling has predicted favorable pharmacokinetic properties for ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine. These studies suggest high bioavailability and low toxicity profiles compared to other known drugs .

Q & A

Q. SAR Table: Carboxylate Position vs. Activity

DerivativeCarboxylate PositionIC₅₀ (nM)Reference
Ethyl C3-carboxylate3120
Ethyl C2-carboxylate2>500
Pyridine-substituted analog385

What analytical techniques are critical for assessing purity in multi-step syntheses?

Level: Basic

Methodological Answer:

  • HPLC-MS : Quantify impurities >0.1% using reverse-phase C18 columns and ESI-MS detection (e.g., 95% purity in ) .
  • Melting point analysis : Sharp melting ranges (e.g., 190–192°C for 3h ) indicate crystallinity and purity .
  • TLC monitoring : Track reaction progress using silica plates and UV visualization (e.g., hexane/ethyl acetate eluent) .

Example Workflow:

Crude product : Purify via column chromatography (silica gel, gradient elution).

Final crystallization : Use ethanol/DMF for high-purity crystals (≥95% by HPLC) .

How can electronic effects of substituents be systematically studied to enhance structure-activity relationships (SAR)?

Level: Advanced

Methodological Answer:

  • Hammett analysis : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups to the phenyl ring and measure changes in logP and IC₅₀ .
  • DFT calculations : Model electronic distributions (e.g., HOMO/LUMO levels) to predict binding interactions.
  • Bioisosteric replacement : Substitute carboxylate with tetrazole or sulfonamide to maintain charge while improving metabolic stability .

Data from :

  • -CF₃ substitution : Increased potency (IC₅₀ = 85 nM) due to enhanced hydrophobic interactions .

Notes

  • Data Consistency : Conflicting yields (e.g., 31% for 3i vs. 82% for 3h ) highlight the need for condition-specific optimization .
  • Structural Analogues : Findings based on pyrazolo[1,5-a]pyrimidine scaffolds are extrapolated to the target pyrano-fused compound.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
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ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate

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